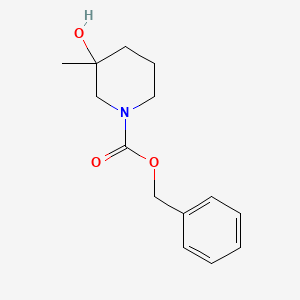

Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate

Description

Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate (CAS: 2007919-21-1) is a piperidine derivative with the molecular formula C₁₄H₁₉NO₃ and a molar mass of 249.31 g/mol . The compound features a hydroxyl group and a methyl group at the 3-position of the piperidine ring, along with a benzyl ester moiety at the 1-position. Its stereospecific form, (3S)-configuration, is noted in some sources, which may influence biological activity .

Properties

IUPAC Name |

benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-14(17)8-5-9-15(11-14)13(16)18-10-12-6-3-2-4-7-12/h2-4,6-7,17H,5,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAKWYVSEDPFHGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40442824 | |

| Record name | benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217795-83-0 | |

| Record name | benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate typically involves the esterification of 3-hydroxy-3-methylpiperidine-1-carboxylic acid with benzyl alcohol. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: 3-oxo-3-methylpiperidine-1-carboxylate.

Reduction: Benzyl 3-hydroxy-3-methylpiperidine-1-methanol.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate has found applications in several scientific research areas:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and ester groups play a crucial role in its binding affinity and reactivity with enzymes and receptors. The compound may act as an inhibitor or activator of certain biological pathways, depending on its structural modifications and the target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogues

Functional Group Variations and Structural Similarities

Piperidine derivatives with benzyl ester groups are common in drug discovery due to their modularity. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison

Key Observations :

- Hydroxyl vs. Formyl Groups : The hydroxyl and methyl groups in the target compound enhance steric hindrance and hydrogen-bonding capacity compared to the formyl group in Benzyl 3-formyl-1-piperidinecarboxylate, which is more reactive in aldehyde-specific reactions (e.g., Schiff base formation) .

- Amino Group Derivatives: Benzyl 4-aminopiperidine-1-carboxylate lacks the hydroxyl and methyl substituents but introduces an amino group, which could enhance solubility and interaction with biological targets (e.g., enzymes or receptors) .

Biological Activity

Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate (BMPC) is a compound of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article delves into the biological activity of BMPC, exploring its mechanisms of action, potential therapeutic uses, and relevant research findings.

BMPC's biological activity is primarily attributed to its structural features, particularly the hydroxy and ester groups. These functional groups enhance its binding affinity to various enzymes and receptors, allowing it to modulate several biochemical pathways. The compound may act as both an inhibitor and activator of specific biological processes, depending on its interaction with target molecules.

Biological Activities

Research indicates that BMPC exhibits notable activities, particularly in the following areas:

- Enzyme Inhibition : BMPC has been investigated for its potential to inhibit enzymes involved in neurotransmitter regulation and other metabolic pathways. For instance, it has shown promise as an inhibitor of fatty acid amide hydrolase (FAAH), which is relevant for treating anxiety and pain .

- Receptor Modulation : The compound may interact with various receptors in the central nervous system (CNS), suggesting potential applications in treating neurological disorders. Preliminary studies indicate that it could influence signaling pathways associated with GABA neurotransmission, which is crucial for managing anxiety and mood disorders.

Case Studies

- Antiproliferative Activity : In vitro studies have demonstrated that BMPC exhibits antiproliferative effects on cancer cell lines. For example, it was tested against human breast cancer cells (MDA-MB-231 and MCF-7) and ovarian cancer cells (COV318 and OVCAR-3), showing IC50 values ranging from 19.9 to 75.3 µM . These findings suggest that BMPC could be a candidate for further development as an anticancer agent.

- Neurotoxicity Assessment : A study assessing the neurotoxicity of BMPC indicated low toxicity levels against neuroblastoma cell lines and normal fibroblast cells. This biocompatibility is essential for developing compounds aimed at CNS applications .

Data Table: Biological Activities of BMPC

Synthesis and Applications

BMPC can be synthesized through various methods that emphasize its accessibility for research purposes. Its structural characteristics make it a versatile candidate for further exploration in medicinal chemistry, particularly in:

- Neurological Disorders : Given its interaction with neurotransmitter systems, BMPC holds potential for developing treatments for conditions such as anxiety, depression, and other mood disorders.

- Cancer Therapy : The observed antiproliferative effects on cancer cell lines suggest that BMPC could serve as a lead compound in the development of new anticancer therapies.

Q & A

Q. What are the recommended safety precautions when handling Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate in laboratory settings?

- Methodological Answer: Due to limited toxicological data (e.g., acute toxicity, skin/eye irritation), stringent safety measures are advised:

- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Work in a fume hood to avoid inhalation risks, as no respiratory sensitization data exists .

- Spill Management: Absorb spills with inert materials (e.g., sand) and avoid aqueous cleanup to prevent toxic byproducts .

- Storage: Keep containers tightly sealed in cool, dry, and well-ventilated areas away from oxidizers .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

- Methodological Answer:

- Chromatography: Use reversed-phase HPLC with UV detection (λ = 210–280 nm) to assess purity, referencing retention times against standards .

- Spectroscopy: Confirm structure via - and -NMR, focusing on characteristic peaks (e.g., benzyl ester protons at δ 5.1–5.3 ppm, hydroxyl proton at δ 1.5–2.0 ppm) .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+Na] for CHNO: 272.1263) .

Q. What synthetic routes are commonly employed for preparing this compound?

- Methodological Answer:

- Step 1: React 3-hydroxy-3-methylpiperidine with benzyl chloroformate in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to form the carboxylate ester .

- Step 2: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .

- Yield Optimization: Monitor reaction progress by TLC (R ~0.4 in 30% ethyl acetate/hexane) and adjust stoichiometry to minimize byproducts like unreacted piperidine .

Advanced Research Questions

Q. What strategies are effective in optimizing the stereochemical outcomes during the synthesis of this compound?

- Methodological Answer:

- Chiral Catalysis: Use enantioselective catalysts (e.g., Jacobsen’s thiourea) to favor the (3R)-enantiomer (CAS: 2102409-77-6) .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance stereocontrol by stabilizing transition states .

- Crystallographic Validation: Refine crystal structures using SHELXL (via Olex2 GUI) to confirm absolute configuration .

Q. How can computational chemistry tools assist in predicting the reactivity and stability of this compound under varying conditions?

- Methodological Answer:

- DFT Calculations: Use Gaussian 16 to model reaction pathways (e.g., B3LYP/6-31G* level) for hydroxyl group reactivity .

- Molecular Dynamics (MD): Simulate degradation kinetics in acidic/basic environments (e.g., AMBER force field) to predict hydrolysis susceptibility .

- Docking Studies: Assess binding affinity to biological targets (e.g., enzymes) using AutoDock Vina to guide pharmacological applications .

Q. What analytical challenges arise when detecting trace impurities in this compound, and how can they be addressed?

- Methodological Answer:

- Challenge: Co-elution of structurally similar byproducts (e.g., debenzylated derivatives) in chromatograms.

- Solution: Employ UPLC-MS/MS with a C18 column (2.1 × 100 mm, 1.7 µm) and 0.1% formic acid in water/acetonitrile mobile phase for enhanced resolution .

- Validation: Follow ICH Q2(R1) guidelines for method validation (linearity: R > 0.99, LOD: 0.1 µg/mL) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported toxicity data for this compound?

- Methodological Answer:

- Data Gaps: SDS documents frequently note "no data available" for acute toxicity or carcinogenicity .

- Mitigation: Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) to fill data gaps. Cross-reference with structurally analogous compounds (e.g., benzyl piperidine carboxylates) for hazard extrapolation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.